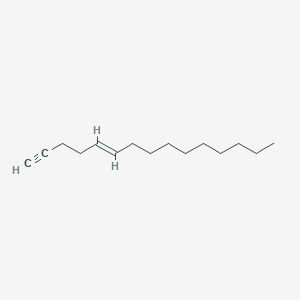

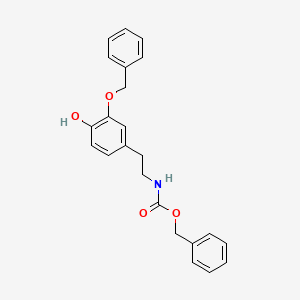

![molecular formula C₂₅H₂₆N₆O₂ B1145320 1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]- CAS No. 1839099-22-7](/img/structure/B1145320.png)

1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolyl pyrimidine derivatives, including compounds similar to 1-Propanone, involves multiple steps, starting from basic chemical reactions to more complex formations. Novel synthetic methods have been developed to improve yield and selectivity, utilizing different catalysts and conditions. For example, microwave-assisted synthesis has been applied for the efficient production of pyrazolyl pyrimidine derivatives, showcasing the adaptability of synthesis strategies in modern chemistry (Ashok & Aravind, 2009).

Applications De Recherche Scientifique

Drug Metabolism and Selectivity

This compound is relevant in the context of drug metabolism, particularly through its interaction with cytochrome P450 enzymes. Understanding the selectivity and potency of chemical inhibitors, including compounds with similar structural features, is crucial in predicting drug-drug interactions (DDIs) and assessing the metabolic pathways of pharmaceuticals. Such insights help in deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the significance of compounds like "1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-" in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

Multi-Component Reactions for Heterocyclic Compounds

The role of multi-component reactions (MCRs) in synthesizing complex heterocycles, including pyrazolo-pyrimidine derivatives, is well-documented. MCRs are highlighted for their efficiency, eco-friendliness, and atom economy in constructing fused heterocyclic compounds that have applications as novel pharmaceuticals. This underscores the potential of "1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-" in the synthesis of drugs through green chemistry principles (Dhanalakshmi et al., 2021).

Synthesis and Application in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts demonstrates the versatility of compounds with pyrazolo[3,4-d]pyrimidine structures in medicinal chemistry. These scaffolds are precursors for a wide range of pharmaceuticals due to their broad synthetic applications and bioavailability. The use of organocatalysts, metal catalysts, and green solvents in synthesizing these derivatives showcases the compound's importance in the development of lead molecules for various therapeutic areas (Parmar et al., 2023).

Optical and Electroluminescent Materials

Quinazolines and pyrimidines, similar in structure to the compound , find extensive applications beyond pharmaceuticals, such as in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes (OLEDs), highlighting the compound's potential in materials science and engineering (Lipunova et al., 2018).

Propriétés

IUPAC Name |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h3-5,8-13,16,18H,2,6-7,14-15H2,1H3,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGRQCNRPWIQJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.